Tosylate-DPA-714
Description
Translocator Protein (TSPO): Molecular Characteristics and Subcellular Localization
TSPO is a highly conserved 18 kDa protein encoded by the TSPO gene, which in humans is located on chromosome 22. wikipedia.orgnih.gov The mature protein is composed of 169 amino acids that form five alpha-helical transmembrane domains. spandidos-publications.com This hydrophobic protein is found in organisms ranging from bacteria to humans, underscoring its evolutionary importance. spandidos-publications.comnih.gov
Primarily, TSPO is localized to the outer mitochondrial membrane (OMM), where it is often found at contact points between the outer and inner mitochondrial membranes. mdpi.comspandidos-publications.comnih.gov At this location, it is associated with other proteins, such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT), to form a complex. mdpi.com While its predominant location is the OMM, TSPO has also been identified in other subcellular compartments, including the Golgi apparatus, lysosomes, and the plasma membrane. nih.govmdpi.com Notably, it has also been observed in the nucleus of human breast cancer cells. nih.govmdpi.com
Role of TSPO in Cellular Pathophysiology and Diverse Biological Processes
TSPO is implicated in a wide array of cellular functions and pathophysiological processes. explorationpub.com Its expression is generally low in the healthy brain but becomes dramatically upregulated in activated glial cells, particularly microglia, in response to injury or inflammation. nih.govmdpi.com This upregulation has established TSPO as a key biomarker for neuroinflammation and a variety of neurodegenerative disorders. mdpi.commdpi.com
The protein's functions are diverse and include:
Steroidogenesis : TSPO is involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroid hormones, including neurosteroids. nih.govnih.gov
Mitochondrial Function : It acts as a regulator of mitochondrial respiration, membrane potential, and energy homeostasis. spandidos-publications.commdpi.com
Apoptosis : TSPO participates in the regulation of programmed cell death. wikipedia.orgexplorationpub.comnih.gov
Cell Proliferation and Differentiation : The protein is involved in controlling cell proliferation and differentiation processes. mdpi.comnih.gov
Immune Response : TSPO plays a role in immunomodulation, including the oxidative burst in neutrophils and macrophages. mdpi.comwikipedia.org
Aberrant expression of TSPO is linked to numerous diseases, such as cancer, brain injury, neurodegeneration, and ischemia-reperfusion injury. nih.gov In glioma, for instance, TSPO overexpression is correlated with tumor malignancy and progression. explorationpub.com
Overview of TSPO Ligands as Research Probes in Preclinical Investigations
The significant upregulation of TSPO in pathological states makes it an attractive target for molecular imaging. snmjournals.org Specific radiolabeled ligands that bind to TSPO can be used as probes in Positron Emission Tomography (PET) to visualize and quantify active disease processes, particularly neuroinflammation. mdpi.comsnmjournals.org
The first generation of TSPO ligands, such as PK11195, demonstrated the potential for imaging TSPO but had limitations, including high non-specific binding and a low signal-to-noise ratio. mdpi.commdpi.comnih.gov This led to the development of second and third-generation ligands with improved properties, such as higher binding affinity and better imaging characteristics. mdpi.comthno.org These advanced probes, including DPA-714, are crucial tools in preclinical investigations, allowing researchers to study disease mechanisms in animal models of neuroinflammation, glioma, and other conditions. snmjournals.orgnih.govsnmjournals.org
Properties
CAS No. |
958233-17-5 |
|---|---|
Molecular Formula |
C29H34N4O5S |
Molecular Weight |
550.67 |
Purity |
>95% |
Synonyms |
N,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)- 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide |
Origin of Product |
United States |
Tosylate Dpa 714: Chemical Synthesis and Radiochemistry
Chemical Precursors and Synthetic Pathways to Tosylate-DPA-714
The synthesis of this compound, chemically known as N,N-diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, involves a multi-step process starting from various chemical precursors. pharmasynth.eu One common pathway begins with the O-demethylation of DPA-713. researchgate.net This intermediate is then reacted with 1,2-di(tosyloxy)ethane in the presence of a base like sodium hydride to yield the tosylate precursor. researchgate.net
Another synthetic approach involves the Mitsunobu coupling of a phenol (B47542) intermediate with toluene-4-sulfonic acid 2-hydroxy-ethyl ester. snmjournals.org This reaction, facilitated by reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, provides the tosylate analog in good yield. snmjournals.org Microwave-assisted organic synthesis (MAOS) has also been explored to accelerate the synthesis of DPA-714 and its tosylate precursor, significantly reducing reaction times while maintaining or improving yields. nih.gov
The key precursors and reagents in these synthetic pathways are summarized below:
| Precursor/Reagent | Role in Synthesis |
| DPA-713 | Starting material for O-demethylation |
| 1,2-di(tosyloxy)ethane | Tosylating agent |
| Sodium Hydride | Base to facilitate the tosylation reaction |
| Phenol intermediate | Key building block for the DPA core structure |
| Toluene-4-sulfonic acid 2-hydroxy-ethyl ester | Tosylating agent in Mitsunobu reaction |
| DIAD/DEAD and Triphenylphosphine | Reagents for the Mitsunobu coupling |
Radiofluorination Strategies for [18F]DPA-714 Production
The production of the PET tracer [18F]DPA-714 is achieved through the radiofluorination of its tosylate precursor. This process involves the introduction of the positron-emitting radionuclide, fluorine-18 (B77423) ([18F]), into the DPA-714 molecule.
Nucleophilic [18F]Fluoride Displacement from the Tosylate Precursor
The most common method for producing [18F]DPA-714 is a one-step nucleophilic aliphatic substitution (SN2) reaction. researchgate.netnih.govsnmjournals.org In this reaction, the tosylate group of the precursor is displaced by [18F]fluoride. researchgate.netnih.govsnmjournals.org The [18F]fluoride is typically produced in a cyclotron and activated for the nucleophilic attack. snmjournals.org This activation is often achieved by forming a complex with a phase-transfer catalyst, such as Kryptofix-222 (K222) in the presence of a base like potassium carbonate, or by using tetra-n-butylammonium (TBA) salts. snmjournals.orgutexas.edu The reaction is generally carried out in an organic solvent like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO). snmjournals.orgnih.gov
Optimization of Radiosynthesis Conditions, Radiochemical Yields, and Molar Activities
Significant research has focused on optimizing the radiosynthesis of [18F]DPA-714 to improve radiochemical yields (RCY), molar activities, and reduce synthesis time. Key parameters that have been investigated include:
Precursor Amount: Studies have shown that increasing the amount of the tosylate precursor can improve the radiochemical yield, with optimal amounts typically ranging from 2.5 to 12 mg. snmjournals.orgsnmjournals.org However, some methods have been developed to use smaller amounts, around 4-5.5 mg, while still achieving high yields. nih.govmdpi.com
Reaction Temperature and Time: The reaction is typically heated to temperatures between 85°C and 165°C for a duration of 5 to 15 minutes. snmjournals.orgnih.govnih.gov Optimization of these parameters is crucial for maximizing the yield. For instance, one study found that a reaction time of 15 minutes was optimal for their automated system. nih.gov Another study achieved optimal yields at 105°C for 10 minutes. frontiersin.org
Phase-Transfer Catalyst: While Kryptofix-222 is commonly used, other phase-transfer catalysts like tetraethylammonium (B1195904) bicarbonate (TEAB) and TBA HCO3 have been successfully employed, sometimes leading to improved yields and simplifying the purification process. utexas.edunih.govnih.gov
Automation: The radiosynthesis has been successfully automated on various commercial synthesizers, including the GE TRACERlab MXFDG, Elixys Flex/Chem, IBA Synthera, and Trasis AllinOne modules. snmjournals.orgutexas.edunih.govnih.gov Automation enhances the reliability, reproducibility, and GMP (Good Manufacturing Practice) compliance of the production process. nih.gov
These optimization efforts have resulted in a range of reported radiochemical yields and molar activities. Non-decay-corrected radiochemical yields have been reported from 6% to as high as 55-71%. snmjournals.orgsnmjournals.orgnih.gov Molar activities have been reported in the range of 117-350 GBq/µmol and even up to 1302.4 ± 26.4 GBq/µmol in some optimized procedures. nih.govx-mol.net The total synthesis time for [18F]DPA-714, including purification, is typically between 30 and 90 minutes. snmjournals.orgnih.govfrontiersin.org
The following table summarizes various optimized radiosynthesis conditions and outcomes:
| Precursor Amount | Reaction Temperature | Reaction Time | Phase-Transfer Catalyst | Radiochemical Yield (non-decay corrected) | Molar Activity (GBq/µmol) | Synthesis Time (min) |
| 2.5 mg | 85°C | 10 min | K222/K2CO3 | 6% snmjournals.org | Not specified | 40 snmjournals.org |
| 6-12 mg | 85°C | 10 min | K222/K2CO3 | 16% nih.govsnmjournals.org | 270 nih.govsnmjournals.org | 40 snmjournals.org |
| 4 mg | 100°C | Not specified | TEAB | 55-71% nih.gov | 117-350 nih.gov | Not specified |
| Not specified | Not specified | 15 min | Not specified | Not specified | 3.7 ± 1.4 Ci/µmol | 90 nih.gov |
| Reduced mass | Not specified | 65 min | TBA HCO3 | 24.6 ± 3.8% utexas.edu | Not specified | 65 utexas.edu |
| 2 mg | 105°C | 10 min | Not specified | 42.3 ± 5.1% frontiersin.org | Not specified | 30-35 frontiersin.org |
| 4.5-5.5 mg | 95°C | 10 min | K222 | 17.4-22.6% mdpi.com | Not specified | ~45 mdpi.com |
Analytical Methodologies for Radiochemical Purity and Identity Determination
Ensuring the radiochemical purity and identity of the final [18F]DPA-714 product is critical for its use in PET imaging. Several analytical techniques are employed for this purpose.
The primary method for determining radiochemical purity and specific activity is High-Performance Liquid Chromatography (HPLC) . snmjournals.org A reversed-phase HPLC system with a C18 column is typically used. snmjournals.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. snmjournals.org The retention time of [18F]DPA-714 is compared to that of a non-radioactive DPA-714 standard to confirm its identity. snmjournals.org The radiochemical purity is determined by integrating the radioactive peak and expressing it as a percentage of the total radioactivity injected. frontiersin.org
Thin-Layer Chromatography (TLC) is another method used for quality control. d-nb.info An aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate and eluted with a suitable solvent system, such as ethyl acetate. d-nb.info The distribution of radioactivity on the plate is then analyzed to assess the radiochemical conversion. d-nb.info
These analytical methods ensure that the final [18F]DPA-714 preparation meets the stringent quality standards required for clinical and preclinical research, with radiochemical purities often exceeding 95%. researchgate.net
Molecular and Pharmacological Characterization of Dpa 714 in Preclinical Contexts
In Vitro Binding Kinetics and Receptor Selectivity of DPA-714
The initial characterization of any novel compound involves a thorough investigation of its binding affinity and selectivity for its intended target. For DPA-714, this has been extensively studied, revealing a promising profile for its primary target, the Translocator Protein (TSPO).
High-Affinity Binding to Translocator Protein (TSPO)
In vitro binding studies have consistently demonstrated that DPA-714 exhibits a high affinity for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor. researchgate.netsnmjournals.orgsnmjournals.org Competition assays using radiolabeled ligands such as [³H]PK11195 have been employed to determine the dissociation constant (Ki) of DPA-714. These studies, conducted in tissues like rat kidney membranes and human leukocytes, have established that DPA-714 binds to TSPO with nanomolar affinity. researchgate.netsnmjournals.orgmdpi.com
Specifically, one study reported a Ki value of 7.0 ± 0.4 nM for DPA-714, which was comparable to, and slightly higher than, that of the well-established TSPO ligand PK11195 (Ki = 9.3 ± 0.5 nM) in the same assay. snmjournals.org Another study found the Ki of DPA-714 to be 3.66 nM. mdpi.com This high affinity is a critical attribute, as it suggests that DPA-714 can effectively bind to TSPO even at low concentrations.
Table 1: In Vitro Binding Affinities of TSPO Ligands
| Compound | Ki (nM) | Tissue Source | Radioligand |
|---|---|---|---|
| DPA-714 | 7.0 ± 0.4 | Rat Kidney Membranes | [³H]PK11195 |
| DPA-714 | 3.66 | Human Leukocyte Membranes | [³H]PK11195 |
| PK11195 | 9.3 ± 0.5 | Rat Kidney Membranes | [³H]PK11195 |
| PK11195 | 1.34 | Human Leukocyte Membranes | [³H]PK11195 |
| DPA-713 | 4.7 ± 0.2 | Rat Kidney Membranes | [³H]PK11195 |
Data sourced from multiple in vitro binding studies. snmjournals.orgmdpi.com
Selectivity Profile Against Other Receptors (e.g., Central Benzodiazepine Receptor)
A crucial aspect of a ligand's pharmacological profile is its selectivity. For DPA-714, it is essential that it binds specifically to TSPO without significantly interacting with other receptors, particularly the central benzodiazepine receptor (CBR), to avoid potential off-target effects. Studies assessing the binding of DPA-714 to the CBR, using radioligands like [³H]Ro15-1788, have shown that DPA-714 has a negligible affinity for this receptor. snmjournals.org This high selectivity for TSPO over the CBR is a significant advantage, underscoring its potential as a specific molecular probe. snmjournals.orgsnmjournals.org While some in vivo studies have suggested a potential for interaction with CBR under certain conditions, in vitro binding assays consistently demonstrate a clear selectivity profile. snmjournals.orgsnmjournals.org
In Vitro Functional Activity: Investigation of Ligand-Mediated Cellular Processes
Beyond simple binding, understanding the functional consequences of ligand-receptor interaction is paramount. For DPA-714, its functional activity has been primarily investigated through its impact on steroidogenesis and mitochondrial functions.
Modulation of Steroidogenesis (e.g., Pregnenolone (B344588) Synthesis)
TSPO is known to be involved in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of steroids. snmjournals.org Consequently, the ability of TSPO ligands to modulate this process is a key indicator of their functional activity. In vitro steroidogenic assays, often using rat C6 glioma cells, have been employed to measure the effect of DPA-714 on the production of pregnenolone, a precursor to many other steroids. researchgate.netsnmjournals.org
These studies have revealed that DPA-714 acts as an agonist at the TSPO, stimulating pregnenolone synthesis. snmjournals.orgsnmjournals.orgnih.gov One study reported that DPA-714 increased pregnenolone production to levels 80% above the baseline, demonstrating significantly greater potency than PK11195 in the same assay. snmjournals.org This finding highlights the ability of DPA-714 to not only bind to TSPO but also to elicit a functional cellular response.
Table 2: Effect of TSPO Ligands on Pregnenolone Synthesis in Rat C6 Glioma Cells
| Compound (at 40 µM) | Increase in Pregnenolone Synthesis (above baseline) |
|---|---|
| DPA-714 | 80% |
| PK11195 | 50% |
| DPA-713 | No significant effect |
Data from a steroidogenic assay. snmjournals.org
Exploration of Mitochondrial Bioenergetic Impact
TSPO's location on the outer mitochondrial membrane suggests its potential involvement in regulating mitochondrial functions beyond steroidogenesis, including cellular bioenergetics and oxidative stress. nih.govmau.se While direct and extensive studies on the specific impact of Tosylate-DPA-714 on mitochondrial bioenergetics are still emerging, the broader literature on TSPO ligands provides a basis for this exploration.
TSPO has been linked to the modulation of reactive oxygen species (ROS) production and may play a role in mitochondrial cell death processes. nih.gov For instance, pretreatment with the TSPO ligand PK11195 has been shown to prevent apoptosis and mitochondrial membrane potential collapse in certain cell lines. nih.gov Given that DPA-714 is a potent TSPO ligand, it is plausible that it could also influence these mitochondrial bioenergetic processes. However, more specific research is needed to delineate the precise effects of DPA-714 on mitochondrial respiration, ATP production, and oxidative stress in various cell types.
Preclinical Pharmacodynamic Assessments in Cellular and Tissue Models
The pharmacodynamic effects of DPA-714 have been evaluated in various preclinical models, primarily focusing on its utility in imaging and its potential as a modulator of cellular responses in pathological conditions.
In cellular models, such as the RAW 264.7 murine macrophage cell line, [¹⁸F]DPA-714 has demonstrated high uptake, which was significantly reduced by the presence of a competing TSPO ligand, PK11195. thno.org This indicates that the cellular accumulation of DPA-714 is target-specific. thno.org Furthermore, in models of neuroinflammation, such as those induced by quinolinic acid, DPA-714 has been shown to reduce microglial activation and promote neuronal survival. wikipedia.orgnih.govacs.org
In tissue models, particularly in studies involving animal models of glioma, [¹⁸F]DPA-714 has been used for positron emission tomography (PET) imaging. nih.govnih.gov These studies have shown significant accumulation of the radiotracer in tumor tissues, which corresponds to high TSPO expression confirmed by ex vivo methods like western blotting and immunohistochemistry. nih.gov The specificity of this uptake in vivo has been confirmed through displacement studies where the administration of unlabeled DPA-714 or PK11195 led to a significant reduction in the PET signal within the tumor. nih.gov These findings in cellular and tissue models underscore the potential of DPA-714 as a tool for imaging TSPO expression and for potentially modulating inflammatory and pathological cellular processes. nih.govmdpi.com
Preclinical Evaluation of 18f Dpa 714 As a Molecular Imaging Probe
In Vivo Biodistribution and Pharmacokinetic Assessments in Animal Models
The biodistribution and pharmacokinetic profile of [18F]DPA-714 have been extensively studied in several animal models, providing a foundational understanding of its behavior in a living system.
Systemic Distribution Patterns in Rodent Models
Ex vivo biodistribution studies in healthy rats and mice have demonstrated that [18F]DPA-714 accumulates in organs known to have high densities of TSPO. snmjournals.orgresearchgate.net Following intravenous administration, the highest concentrations of the radiotracer are typically observed in the lungs, heart, kidneys, and spleen. researchgate.netnih.gov For instance, in healthy C57BL/6J mice, significant uptake was noted in these peripheral tissues. researchgate.net Similarly, studies in rats with quinolinic acid-induced lesions showed high concentrations of [18F]DPA-714 in TSPO-rich peripheral tissues like the heart and adrenal glands. snmjournals.org The adrenal glands, kidneys, lungs, and stomach have been identified as organs with significant accumulation. ufmg.br This distribution pattern reflects the baseline expression of TSPO in these tissues. researchgate.netbjrs.org.br The primary route of elimination for the unchanged radioligand is hepatobiliary. researchgate.net
Table 1: Biodistribution of [18F]DPA-714 in Healthy Mice Data represents the percentage of injected dose per gram (%ID/g) at various time points post-injection.
Brain Penetration and Regional Uptake Characteristics in Rodents and Non-Human Primates
[18F]DPA-714 demonstrates rapid penetration of the blood-brain barrier in both rodents and non-human primates. snmjournals.orgnih.govnih.govplos.org In healthy animals, the brain uptake is generally low and homogeneous, consistent with the low basal expression of TSPO in the healthy brain. snmjournals.orgresearchgate.netbjrs.org.br However, in animal models of neuroinflammation, such as those induced by quinolinic acid, kainic acid, or cerebral ischemia, a significant increase in radiotracer uptake is observed in the affected brain regions. snmjournals.orgnih.govplos.orgsnmjournals.orgresearchgate.net
In a rat model of focal cerebral ischemia, [18F]DPA-714 uptake in the ischemic lesion was significantly higher than in the contralateral tissue. researchgate.net Similarly, in a rat model of epilepsy induced by kainic acid, [18F]DPA-714 accumulated in the hippocampus and entorhinal cortices, corresponding to areas of activated microglia. plos.orgresearchgate.net Studies in APP/PS1 mouse models of Alzheimer's disease also showed increased [18F]DPA-714 uptake correlating with disease progression. frontiersin.orgbiorxiv.org PET studies in baboons confirmed rapid brain penetration and good retention of the radioligand. snmjournals.org The uptake in the brain was effectively blocked by pretreatment with a TSPO ligand, indicating specific binding. snmjournals.org
Table 2: Regional Brain Uptake of [18F]DPA-714 in a Rat Model of Neuroinflammation Data represents the ratio of uptake in the lesion versus the contralateral (healthy) side.
Metabolic Pathways and Metabolite Identification in Preclinical Species
The in vivo metabolism of [18F]DPA-714 has been characterized in rats and baboons. researchgate.net The radioligand undergoes extensive metabolism, with the formation of several more polar radiometabolites. researchgate.netturkupetcentre.net In rat and baboon plasma, three major radiometabolites were identified. researchgate.net In vitro studies using rat liver microsomes identified metabolites resulting from O-deethylation, hydroxylation, and N-deethylation. researchgate.net One of the key metabolic pathways involves the cleavage of the fluoroethoxy side chain. nih.gov
In rats, the fraction of unchanged [18F]DPA-714 in plasma decreases over time, with approximately 14% remaining at 60 minutes post-injection. turkupetcentre.net In the brain, however, the parent compound remains the dominant radioactive species for a longer duration. nih.govturkupetcentre.net One study found that at 60 minutes post-injection, only the unmetabolized radioligand was detected in the brain, lungs, heart, and spleen of mice. researchgate.net Another study in rats reported that a carboxylic acid derivative accounted for 15% of the radioactivity in the brain at 120 minutes. researchgate.net The primary route of excretion for the radiometabolites is through the urinary system. researchgate.net
Specificity and Reversibility of In Vivo Binding in Preclinical Models
The specificity of [18F]DPA-714 binding to TSPO has been robustly demonstrated in various preclinical models. snmjournals.orgnih.govplos.orgresearchgate.net In vivo blocking studies, where a non-radioactive TSPO ligand is administered prior to or after the radiotracer, have consistently shown a significant reduction in [18F]DPA-714 uptake in TSPO-rich regions.
In rats with quinolinic acid-induced lesions, pretreatment with unlabeled DPA-714 or the prototypical TSPO ligand PK11195 markedly inhibited the uptake of [18F]DPA-714 in the lesion. snmjournals.orgresearchgate.net Similar blocking effects were observed in glioma models in rats, where co-administration of unlabeled DPA-714 or PK11195 significantly reduced tumor uptake of the radiotracer. nih.gov In a rat model of epilepsy, co-injection with an excess of unlabeled FEDAA1106 or DPA-714 almost completely blocked the accumulation of [18F]DPA-714 in the affected brain regions. plos.org
Furthermore, displacement studies in baboons have demonstrated the reversibility of [18F]DPA-714 binding. snmjournals.orgresearchgate.net The administration of unlabeled DPA-714 after the initial uptake of [18F]DPA-714 led to a washout of the radioligand from the brain, confirming that the binding is not irreversible. snmjournals.orgresearchgate.net
Comparative Analysis with Other TSPO Radioligands in Preclinical Imaging
To contextualize the performance of [18F]DPA-714, it has been directly compared with other TSPO radioligands, most notably the first-generation ligand [11C]-(R)-PK11195.
Comparison with First-Generation Ligands (e.g., [11C]-(R)-PK11195)
Multiple studies have highlighted the advantages of [18F]DPA-714 over [11C]-(R)-PK11195. snmjournals.orgresearchgate.netfrontiersin.orgbiorxiv.orgnih.govfrontiersin.org In a rat model of acute neuroinflammation, [18F]DPA-714 demonstrated a higher binding potential and a better signal-to-noise ratio compared to [11C]PK11195. snmjournals.orgnih.gov This is attributed to both a higher specific uptake in inflamed tissues and lower non-specific binding in healthy tissue. snmjournals.orgnih.govplos.org
A direct comparison in a rat model of cerebral ischemia, where the same animals were scanned with both tracers, revealed that [18F]DPA-714 provided a significantly better core-to-contralateral ratio. researchgate.net While the uptake of both tracers in the ischemic lesion was similar, [18F]DPA-714 showed lower uptake in the contralateral (healthy) brain tissue, leading to an improved signal-to-noise ratio. researchgate.netplos.org This suggests that [18F]DPA-714 is a more sensitive tracer for detecting TSPO upregulation due to a lower non-specific signal. plos.org Additionally, the longer half-life of fluorine-18 (B77423) (approximately 110 minutes) compared to carbon-11 (B1219553) (approximately 20 minutes) makes [18F]DPA-714 more practical for clinical use, allowing for centralized production and distribution. nih.gov
Table 3: Compound Names Mentioned
Comparison with Second-Generation and Novel Analogues (e.g., [18F]PBR146, [18F]VUIIS1008, [18F]VUIIS1018A)
The development of second-generation and novel analogues to [18F]DPA-714 has been driven by the pursuit of improved imaging characteristics, such as higher binding affinity, better signal-to-noise ratios, and more favorable pharmacokinetic profiles. Preclinical studies have directly compared [18F]DPA-714 with several of these compounds, including [18F]PBR146, [18F]VUIIS1008, and [18F]VUIIS1018A, providing valuable insights into their relative performance as translocator protein (TSPO) imaging agents.
Comparative Evaluation with [18F]PBR146
[18F]PBR146 (also known as [18F]DPA-716) is a pyrazolo[1,5-a]pyrimidine (B1248293) acetamide (B32628) and a close structural analogue of [18F]DPA-714. semanticscholar.org A direct comparison was conducted in a rat model of chronic hepatic encephalopathy (HE), a condition associated with neuroinflammation. nih.govfrontiersin.org In this model, both [18F]PBR146 and [18F]DPA-714 were used to evaluate neuroinflammation in bile duct ligated (BDL) rats compared to sham-operated controls. nih.gov
The findings indicated that [18F]PBR146 was not inferior to [18F]DPA-714 in its ability to image neuroinflammation. nih.govfrontiersin.org Both radiotracers showed significantly higher uptake in various brain regions of BDL rats compared to controls, including the basal ganglia, hippocampus, thalamus, and various cortices. nih.gov The study concluded that both tracers had similar imaging effects and could quantitatively evaluate the neuroinflammation load and distribution in this disease model. nih.govfrontiersin.org Notably, uptake of [18F]PBR146 in the liver was significantly higher than that of [18F]DPA-714. nih.govfrontiersin.org
Interactive Table 1: Comparative Uptake of [18F]DPA-714 and [18F]PBR146 in a Rat Model of Chronic Hepatic Encephalopathy (%ID/g)
| Brain Region | Tracer | Sham Group (Control) | BDL Group (Diseased) |
| Global Brain | [18F]DPA-714 | 0.23 | 0.40 |
| [18F]PBR146 | 0.22 | 0.38 | |
| Basal Ganglia | [18F]DPA-714 | 0.22 | 0.43 |
| [18F]PBR146 | 0.21 | 0.41 | |
| Hippocampus | [18F]DPA-714 | 0.25 | 0.45 |
| [18F]PBR146 | 0.24 | 0.43 | |
| Thalamus | [18F]DPA-714 | 0.26 | 0.45 |
| [18F]PBR146 | 0.25 | 0.43 | |
| Midbrain | [18F]DPA-714 | 0.31 | 0.52 |
| [18F]PBR146 | 0.30 | 0.49 | |
| Data sourced from a preclinical study in a rat model of chronic hepatic encephalopathy. nih.gov |
Comparative Evaluation with [18F]VUIIS1008
[18F]VUIIS1008 is another pyrazolopyrimidine analogue evaluated against [18F]DPA-714. In a preclinical rat model of cerebral ischemia, PET imaging with both tracers showed a progressive increase in uptake in the ischemic brain hemisphere, with the signal peaking at day 7 post-ischemia before declining. nih.govspringermedicine.com Throughout the study period, [18F]DPA-714 uptake showed a mild increase compared to [18F]VUIIS1008 in the TSPO-rich ischemic regions. nih.govspringermedicine.comresearchgate.net
In a separate preclinical glioma model, pharmacokinetic modeling revealed that while both tracers could effectively visualize tumors, their binding potentials differed. nih.gov [18F]VUIIS1008 exhibited a higher non-displaceable binding potential (BPnd) in tumor tissue compared to [18F]DPA-714. nih.gov
Comparative Evaluation with [18F]VUIIS1018A
[18F]VUIIS1018A is a novel analogue of [18F]DPA-714 in which the 7-methyl group on the pyrazolopyrimidine core is replaced by an n-butyl group. semanticscholar.org This structural change was found to increase the compound's lipophilicity. semanticscholar.org Preclinical evaluations in a C6 glioma rat model demonstrated that [18F]VUIIS1018A has several advantages over [18F]DPA-714. nih.govnih.gov
Compared to [18F]DPA-714 and [18F]VUIIS1008, the novel tracer [18F]VUIIS1018A showed a higher binding affinity and a significantly higher tumor binding potential (BPnd). nih.govnih.govsnmjournals.org Furthermore, it exhibited a lower binding potential in healthy brain tissue, which contributes to a greater tumor-to-background ratio and improved signal-to-noise contrast. nih.govnih.gov The total distribution volume (VT) ratio between tumor and normal brain was also substantially higher for [18F]VUIIS1018A (9.1) compared to [18F]DPA-714 (4.4) and [18F]VUIIS1008 (6.0), underscoring its potential for superior imaging contrast in glioma. nih.gov These findings suggest that [18F]VUIIS1018A is a promising TSPO PET tracer for imaging solid tumors like glioma. semanticscholar.orgnih.gov
Interactive Table 2: Comparison of Pharmacokinetic Parameters of TSPO PET Ligands in a Preclinical Glioma Model
| Parameter | Tissue | [18F]DPA-714 | [18F]VUIIS1008 | [18F]VUIIS1018A |
| BPnd (k3/k4) | Normal Brain | 4.02 | 4.43 | 2.91 |
| Tumor | 8.91 | 12.63 | 23.10 | |
| VT | Normal Brain | 4.3 | 4.5 | 2.9 |
| Tumor | 19.0 | 27.0 | 26.5 | |
| VT Ratio (Tumor/Normal Brain) | 4.4 | 6.0 | 9.1 | |
| Data derived from a preclinical study in a C6 glioma rat model. BPnd: Non-displaceable Binding Potential; VT: Total Distribution Volume. nih.gov |
Applications of 18f Dpa 714 in Preclinical Disease Modeling and Mechanistic Research
Neuroinflammation Research in Rodent and Non-Human Primate Models
[18F]DPA-714 has been extensively used to study neuroinflammatory processes in various animal models, offering insights into disease pathogenesis and the efficacy of potential therapies. nih.govsnmjournals.orgoup.comnih.gov Its favorable properties, including high affinity for TSPO and good brain penetration, have made it a preferred radioligand in many preclinical studies. nih.govbjbms.orgsnmjournals.org
Excitotoxic lesion models, which mimic aspects of neurodegenerative diseases like Huntington's disease, have been instrumental in validating [18F]DPA-714 as a marker for neuroinflammation. snmjournals.orgplos.org In a rat model with unilateral quinolinic acid-induced striatal lesions, ex vivo biodistribution studies revealed an eight-fold higher uptake of [18F]DPA-714 in the lesioned striatum compared to the contralateral side. snmjournals.orgsnmjournals.org This increased uptake was shown to be specific to TSPO, as pretreatment with unlabeled TSPO ligands such as PK11195, DPA-713, or DPA-714 itself, significantly reduced the radiotracer's accumulation in the lesion. snmjournals.org
Similarly, in a non-human primate model, intrastriatal injection of quinolinic acid led to a significant increase in [18F]DPA-714 binding. nih.gov PET imaging in cynomolgus monkeys demonstrated that the volume of distribution (VT) of [18F]DPA-714 in the lesioned striatum was elevated by +54% at day 14 and peaked at +157% on day 21 post-injection compared to baseline. nih.gov These findings correlated with immunohistochemical analysis showing microglial and astrocytic activation. nih.gov
Another excitotoxic model using α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) in rats also demonstrated the utility of [18F]DPA-714. plos.org In this model, tracer binding in the lesioned striatum was approximately four times higher than in the unaffected contralateral side. plos.org
| Model | Animal | Key Finding | Reference |
|---|---|---|---|
| Quinolinic Acid Lesion | Rat | 8-fold higher [18F]DPA-714 uptake in lesioned striatum. | snmjournals.orgsnmjournals.org |
| Quinolinic Acid Lesion | Cynomolgus Monkey | Up to +157% increase in [18F]DPA-714 VT in lesioned striatum. | nih.gov |
| AMPA Lesion | Rat | ~4-fold higher [18F]DPA-714 binding in lesioned striatum. | plos.org |
[18F]DPA-714 has been effectively used to image the neuroinflammatory response following ischemic brain injury. plos.orgnih.govbjrs.org.brbjrs.org.brresearchgate.net In a rat model of transient middle cerebral artery occlusion (tMCAO), a clinically relevant model of stroke, [18F]DPA-714 demonstrated a significantly better signal-to-noise ratio compared to the first-generation TSPO radiotracer [11C]PK11195. plos.orgresearchgate.net When both tracers were administered sequentially to the same animals, the core/contralateral uptake ratio for [18F]DPA-714 was 4.66 ± 2.50, which was 1.6-fold higher than that for [11C]PK11195 (3.35 ± 1.21). plos.org
Furthermore, studies in a mouse model of stroke have shown that [18F]DPA-714 PET can monitor the effects of therapeutic interventions. nih.gov For instance, treatment with the CXCR4 antagonist AMD3100 was shown to reduce the [18F]DPA-714 uptake in the ischemic brain, indicating a dampening of the neuroinflammatory response. nih.gov In mouse models of ischemic stroke, the temporal pattern of [18F]DPA-714 binding peaked around 10–14 days after the insult and remained prominent for up to 16 days. nih.gov
In a rat model of herpes simplex virus (HSV-1) encephalitis, [18F]DPA-714 has been compared with other TSPO radiotracers. nih.govrug.nlnih.gov While the non-specific binding of [18F]DPA-714 was lower than that of [11C]-(R)-PK11195, the total uptake in infected brain regions was also lower, though the specific uptake was comparable. nih.gov Another study in the same model found no significant differences in specific binding between [18F]DPA-714 and [11C]PK11195. plos.org However, it was noted that the herpes encephalitis model can produce high inter-individual variability in the extent of neuroinflammation. nih.govplos.org Despite this variability, these studies confirm that [18F]DPA-714 can effectively visualize neuroinflammation in the context of viral infection of the central nervous system. nih.gov
[18F]DPA-714 PET imaging has been instrumental in studying the role of neuroinflammation in models of Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). frontiersin.orgmdpi.comscilit.comnih.govnih.govnih.govnih.gov
In APP/PS1 transgenic mouse models of AD, longitudinal [18F]DPA-714 PET studies have demonstrated a progressive increase in radiotracer uptake, correlating with disease progression and microglial activation. frontiersin.orgturkupetcentre.net Quantitative analysis showed significantly higher [18F]DPA-714 uptake in the cortex and hippocampus of 12-13-month-old APP/PS1 mice compared to wild-type controls. frontiersin.org Specifically, the cortex-to-muscle ratio was 2.77 ± 0.13 in APP/PS1 mice versus 1.93 ± 0.32 in controls, and the hippocampus-to-muscle ratio was 3.33 ± 0.10 versus 2.10 ± 0.35. frontiersin.org These findings were corroborated by immunofluorescence staining, which showed increased TSPO expression and microglial activation in the brains of APP/PS1 mice. frontiersin.org
In the SOD1(G93A) mouse model of ALS, [18F]DPA-714 PET/CT has revealed increased uptake in the brainstem, a key site of pathology in this disease. nih.gov Interestingly, a significant and progressive increase in [18F]DPA-714 uptake was also observed in the skeletal muscle of SOD1(G93A) mice from the preclinical phase (60 days) to the symptomatic stage (120 days). mdpi.comscilit.com This finding suggests a potential role for peripheral TSPO imaging in ALS and was supported by increased TSPO expression in myocytes, independent of inflammatory cell infiltration. mdpi.com
| Disease Model | Animal | Key Finding | Reference |
|---|---|---|---|
| Alzheimer's Disease (APP/PS1) | Mouse | Significantly higher [18F]DPA-714 uptake in cortex and hippocampus with age. | frontiersin.org |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mouse | Increased [18F]DPA-714 uptake in the brainstem. | nih.gov |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mouse | Progressive increase in [18F]DPA-714 uptake in skeletal muscle. | mdpi.comscilit.com |
A primary application of [18F]DPA-714 is the in vivo tracking of glial activation, particularly microglia, in response to various stimuli. nih.govoup.comnih.govbjbms.orgnih.govnih.govnih.gov For example, in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, [18F]DPA-714 PET imaging revealed a significant but transient increase in radiotracer uptake in the whole brain, hippocampus, cortex, and amygdala at 24 hours post-injection, which returned to baseline by 72 hours. nih.govbjbms.org This dynamic change in uptake correlated with behavioral changes and was confirmed by ex vivo immunofluorescence staining for microglial markers. nih.gov
In non-human primates, [18F]DPA-714 PET has been used to study glial activation in response to pharmacological challenges. oup.com Acute morphine administration in baboons led to a significant, global increase in the brain distribution of [18F]DPA-714, suggesting a widespread glial response. oup.com Furthermore, studies in rodent glioma models have shown that [18F]DPA-714 uptake within the tumor reflects TSPO expression on both glioma cells and activated microglia/macrophages, highlighting its utility in tracking the complex cellular dynamics of the tumor microenvironment. nih.gov
[18F]DPA-714 PET imaging has proven to be a valuable tool for studying the neuroinflammatory component of chronic hepatic encephalopathy (HE). thno.orgfrontiersin.orgresearchgate.netdntb.gov.ua In rat models of HE induced by bile duct ligation (BDL), [18F]DPA-714 demonstrated a superior ability to image neuroinflammation compared to [11C]-PK11195. thno.org Global brain uptake of [18F]DPA-714 was significantly higher in BDL rats compared to sham-operated controls. thno.orgfrontiersin.org
Regional analysis in these models revealed significantly higher radiotracer uptake in areas such as the basal ganglia, various cortical regions, hippocampus, and thalamus, which correlated with behavioral deficits. frontiersin.orgresearchgate.net Furthermore, [18F]DPA-714 imaging was successfully used to monitor the therapeutic efficacy of the anti-inflammatory drug ibuprofen (B1674241) in this model, with treated rats showing reduced radiotracer uptake, indicative of diminished neuroinflammation. thno.org
Traumatic Brain Injury Models
Positron Emission Tomography (PET) imaging with [18F]DPA-714 has been instrumental in studying the neuroinflammatory response following traumatic brain injury (TBI) in animal models.
In a mouse model of focal TBI, [18F]DPA-714 PET demonstrated the presence of chronic neuroinflammation in regions distant from the primary injury site. turkupetcentre.net Studies using a weight-drop closed head injury model in mice have shown that increased uptake of [18F]DPA-714 in the brain correlates with the severity of the trauma, metabolic deficits in the brain, and the extent of microglia activation. researchgate.netnih.gov Specifically, increased radiotracer uptake was observed in focal brain lesions on days 7 and 16 post-TBI. researchgate.netnih.gov This uptake was found to co-localize with areas of IBA-1 positive staining, a marker for microglia and macrophages. nih.govnih.gov
Furthermore, research in a rat model of rotational TBI revealed significantly increased standard uptake values (SUV) of [18F]DPA-714 in specific brain regions, including the amygdala and hippocampus CA1 layer, at 7 days post-injury. biorxiv.org This indicates region-specific neuroinflammation. biorxiv.org The use of [18F]DPA-714 in these models provides a non-invasive method to monitor the dynamic inflammatory response to TBI and evaluate the efficacy of potential anti-inflammatory therapies. acs.org
Interactive Table: [18F]DPA-714 Uptake in Traumatic Brain Injury Models
| Animal Model | Injury Type | Key Findings | Reference |
| Mouse | Focal TBI | Chronic neuroinflammation in remote brain regions. | turkupetcentre.net |
| Mouse | Weight-drop closed head injury | Increased [18F]DPA-714 uptake correlates with trauma severity, metabolic deficits, and microglia activation. researchgate.netnih.gov | researchgate.netnih.gov |
| Rat | Rotational TBI | Region-specific increases in [18F]DPA-714 uptake (amygdala, hippocampus). | biorxiv.org |
| Rat | Fluid percussion injury | CD11b-positive cells are the main cellular correlate to TSPO uptake. | nih.gov |
Preclinical Oncology Research (e.g., Glioma Imaging)
[18F]DPA-714 has shown significant promise in the preclinical imaging of gliomas, a type of brain tumor. nih.govnih.govd-nb.info TSPO is overexpressed in various cancer cell lines and human tumors, including glioma, making it an attractive target for PET imaging. nih.govnih.govd-nb.info
Studies in rat models with implanted 9L glioma cells have demonstrated significant accumulation of [18F]DPA-714 at the tumor site compared to the healthy contralateral brain hemisphere. nih.govnih.govd-nb.info The uptake of the radiotracer was shown to be specific to TSPO, as it was significantly reduced by the administration of unlabeled DPA-714 or the known TSPO ligand, PK11195. nih.govnih.govd-nb.info
Interestingly, the intensity of [18F]DPA-714 uptake varied among different rat strains, suggesting a potential influence of the host's genetic background on TSPO expression or tumor microenvironment. nih.govd-nb.info Furthermore, [18F]DPA-714 PET imaging has been shown to be superior to the older TSPO tracer, [11C]PK11195, exhibiting a higher binding potential and lower non-specific binding. d-nb.info In a mouse model of human glioblastoma, [18F]DPA-714 PET could visualize tumor infiltration into the contralateral hemisphere two weeks earlier than conventional [18F]FET PET imaging. mdpi.com This highlights its potential for early tumor detection and monitoring treatment response. mdpi.com
Interactive Table: [18F]DPA-714 in Preclinical Glioma Imaging
| Animal Model | Glioma Cell Line | Key Findings | Reference |
| Fischer, Wistar, Sprague Dawley Rats | 9L | Significant [18F]DPA-714 uptake in tumors, with variations among strains. Specific binding confirmed by displacement studies. | nih.govnih.govd-nb.info |
| Rats | C6-derived | [18F]DPA-714 is suitable for assessing TSPO expression levels in tumors. | snmjournals.org |
| Mice | P3 human GBM | [18F]DPA-714 PET allowed for earlier visualization of glioma infiltration compared to [18F]FET PET. | mdpi.com |
Investigation in Peripheral Inflammatory Models (e.g., Muscular Inflammation)
The application of [18F]DPA-714 extends beyond the central nervous system to the investigation of peripheral inflammation. In a mouse model of muscular inflammation induced by turpentine (B1165885) oil, longitudinal PET imaging revealed a significant increase in [18F]DPA-714 uptake in the inflamed muscle compared to the contralateral healthy muscle. nih.govthno.orgnih.gov
The uptake of [18F]DPA-714 peaked around day 6 post-inflammation induction and gradually decreased over time, mirroring the expected course of the inflammatory response. nih.govnih.gov The specificity of the tracer for TSPO in this model was confirmed through displacement studies with PK11195 and by demonstrating reduced uptake after macrophage depletion. nih.govthno.orgnih.gov These findings suggest that [18F]DPA-714 PET can be used to non-invasively monitor the dynamics of macrophage activation and infiltration in peripheral inflammatory conditions. nih.gov
Furthermore, a study in a mouse model of amyotrophic lateral sclerosis (ALS) showed increased [18F]DPA-714 uptake in skeletal muscle, which correlated with increased TSPO expression in myocytes, even in the absence of inflammatory cell infiltrates. mdpi.com This suggests that TSPO upregulation in muscle tissue itself can be a marker of pathology. mdpi.com
Interactive Table: [18F]DPA-714 in Peripheral Inflammation Models
| Animal Model | Inflammation Model | Key Findings | Reference |
| Mouse | Turpentine-induced muscular inflammation | Increased [18F]DPA-714 uptake in inflamed muscle, peaking at day 6. Uptake correlates with macrophage presence. | nih.govthno.orgnih.gov |
| Mouse | SOD1G93A (ALS model) | Increased [18F]DPA-714 uptake and TSPO expression in skeletal muscle myocytes. | mdpi.com |
Elucidation of Underlying Pathophysiological Mechanisms Associated with TSPO Modulation
Research utilizing [18F]DPA-714 has contributed to a deeper understanding of the pathophysiological roles of TSPO. TSPO is involved in various cellular processes, including cholesterol transport for steroid synthesis, regulation of mitochondrial function, and apoptosis. researchgate.netmdpi.com
In vitro studies using rat C6 glioma cells have shown that DPA-714 can stimulate pregnenolone (B344588) synthesis, a process dependent on cholesterol transport into the mitochondria, thus confirming its functional activity at the TSPO. researchgate.net In animal models of stroke, [18F]DPA-714 PET imaging has been used to monitor the inflammatory response and has shown that overexpression of TSPO is correlated with the activation of microglia and astrocytes. acs.org Treatment with an anti-inflammatory agent resulted in a significant decrease in the [18F]DPA-714 signal, demonstrating the tracer's utility in evaluating therapeutic efficacy. acs.org
The widespread distribution of TSPO in the brain, even in healthy subjects, presents a challenge for quantitative PET studies, as finding a true reference region devoid of specific binding is difficult. nih.gov However, the development of advanced kinetic modeling and image-derived input functions is helping to overcome these challenges and improve the accuracy of TSPO quantification. nih.gov The ability to track TSPO expression with [18F]DPA-714 provides a powerful tool to investigate the complex roles of this protein in both health and a wide range of diseases. researchgate.netnih.govd-nb.infomdpi.com
Advanced Methodologies and Future Research Directions
Quantitative Positron Emission Tomography (PET) Imaging Techniques and Modeling in Preclinical Studies
Quantitative PET imaging with [¹⁸F]DPA-714, derived from Tosylate-DPA-714, is a cornerstone of preclinical research into neuroinflammation and other pathologies characterized by TSPO upregulation. anr.frmdpi.com Various kinetic modeling approaches are employed to extract quantitative data from dynamic PET scans, providing more than just qualitative images of tracer uptake.
In preclinical studies, time-activity curves (TACs) are generated for different regions of interest (ROIs) to depict the change in radiotracer concentration over time. d-nb.infomdpi.com These TACs are then analyzed using compartmental models or graphical analysis methods to estimate key kinetic parameters. snmjournals.org For instance, the total volume of distribution (VT), which reflects the total tracer uptake in a region, is a commonly used metric. snmjournals.org Studies in rat models of glioma have utilized a three-compartment model to estimate kinetic parameters for [¹⁸F]DPA-714. snmjournals.org
Graphical analysis methods, such as the Logan plot, are also used to determine VT and have been shown to provide results similar to one-tissue compartmental models in cynomolgus monkeys. turkupetcentre.net Another common approach, particularly in studies with a reference region devoid of specific binding, is the simplified reference tissue model (SRTM). turkupetcentre.net This has been used in rat brain studies to calculate the binding potential (BP), a measure of receptor density. turkupetcentre.net
Preclinical investigations have demonstrated the utility of these quantitative techniques across various disease models. For example, in a rat model of acute neuroinflammation, [¹⁸F]DPA-714 showed a higher binding potential and ipsilateral-to-contralateral ratio compared to other TSPO tracers like [¹¹C]-(R)-PK11195 and [¹¹C]DPA-713. turkupetcentre.net In rodent models of cerebral ischemia, [¹⁸F]DPA-714 has been shown to provide accurate quantitative information on TSPO density. d-nb.infonih.gov Furthermore, longitudinal PET studies in mouse models of Alzheimer's disease have successfully used [¹⁸F]DPA-714 to demonstrate increased neuroinflammation over time. turkupetcentre.netfrontiersin.org These studies often use standardized uptake value (SUV) ratios for analysis. turkupetcentre.netbjrs.org.br
Table 1: Quantitative PET Imaging Findings with [¹⁸F]DPA-714 in Preclinical Models
| Animal Model | Key Quantitative Finding | Modeling/Analysis Method | Reference |
|---|---|---|---|
| Rat Model of Acute Neuroinflammation | Higher binding potential (BP) and ipsilateral-to-contralateral ratio compared to [¹¹C]PK11195 and [¹¹C]DPA-713. | Simplified Reference Tissue Model (SRTM) | turkupetcentre.net |
| Rat Glioma Model | Graphical estimations of total volume of distribution (V~T~) in tumor and normal tissue correlated with measured TSPO densities. | Graphical Analysis, Three-Compartment Model | snmjournals.org |
| Rat Model of Traumatic Brain Injury | Calculated lesion-to-normal ratio and confirmed with displacement studies. | Ratio Analysis | turkupetcentre.net |
| APP/PS1 Mouse Model of Alzheimer's Disease | Higher [¹⁸F]DPA714 uptake in cortex and hippocampus of older APP/PS1 mice compared to wild-type mice. | Quantitative analysis of SUV ratios (cortex/muscle, hippocampus/muscle) | frontiersin.org |
| Rat Model of Status Epilepticus | Apparent accumulation of [¹⁸F]DPA-714 in epileptogenic regions, reversibly displaced by unlabeled PK11195. | Standardized Uptake Value (SUV), Blocking Studies | nih.govresearchgate.net |
Development of DPA-714 Analogues and Structure-Activity Relationship (SAR) Studies
The development of analogues of DPA-714 is a key area of research aimed at discovering novel TSPO ligands with improved properties. Structure-activity relationship (SAR) studies systematically modify the chemical structure of DPA-714 to understand how these changes affect its binding affinity, selectivity, and pharmacokinetic properties. zenodo.org
One focus of SAR studies has been the modification of the pyrazolopyrimidine core and the acetamide (B32628) group. zenodo.org For example, a series of novel analogues of DPA-713 and DPA-714 with modified acetamide substitution patterns have been synthesized. researchgate.netnih.gov These efforts have led to the discovery of compounds with significantly enhanced binding affinity compared to the parent compounds. nih.gov For instance, VUIIS1008, an analogue with diethyl substitutions at the 5 and 7 positions of the pyrazolopyrimidine ring, showed a 36-fold increase in binding affinity compared to DPA-714. nih.gov Another analogue, VUIIS1018A, which has an n-butyl group at the 7-position instead of a methyl group, exhibited a remarkable 700-fold greater TSPO affinity than DPA-714. nih.gov
The ether region of DPA-713 and DPA-714 has also been a target for systematic exploration. zenodo.org Analogues with various aliphatic, alicyclic, and aromatic groups have been synthesized to probe the steric and electronic tolerance of the TSPO binding site. zenodo.org This research has yielded some of the highest affinity pyrazolopyrimidine TSPO ligands identified to date, such as a phenethyl DPA derivative with a Ki of 0.13 nM. zenodo.org
A significant challenge in TSPO imaging is the human single nucleotide polymorphism (rs6971), which affects the binding of many second-generation TSPO ligands. This has driven the development of "polymorphism-insensitive" tracers. As part of this effort, novel analogues of DPA-714, such as DPA-813 and DPA-814, have been developed and shown to bind with high affinity to both the wild-type and the polymorphic TSPO isoforms. nih.gov
Table 2: Selected DPA-714 Analogues and their Properties
| Analogue | Structural Modification | Key Property | Reference |
|---|---|---|---|
| VUIIS1008 | 5,7-diethyl substitution on the pyrazolopyrimidine ring. | 36-fold higher binding affinity than DPA-714. | nih.gov |
| VUIIS1018A | n-butyl group at the 7-position of the pyrazolopyrimidine ring. | ~700-fold greater TSPO affinity than DPA-714. | nih.govmdpi.com |
| Phenethyl DPA derivative | Homologation of a benzyl (B1604629) DPA analogue. | High affinity pyrazolopyrimidine TSPO ligand (K~i~ = 0.13 nM). | zenodo.org |
| DPA-813 and DPA-814 | Modified acetamide substitution patterns. | High affinity for both wild-type and polymorphic (rs6971) human TSPO. | nih.gov |
| [¹⁸F]F-DPA | Fluorine-18 (B77423) is directly linked to the phenyl ring. | Metabolically more stable in rat brains compared to [¹⁸F]DPA-714. | mdpi.com |
Integration with Multimodal Preclinical Imaging Approaches
To gain a more comprehensive understanding of the complex biological processes underlying diseases, PET imaging with [¹⁸F]DPA-714 is often integrated with other preclinical imaging modalities. This multimodal approach allows for the correlation of functional information from PET with anatomical and physiological data from other techniques.
A common combination is PET with magnetic resonance imaging (MRI). d-nb.infofrontiersin.org Co-registration of [¹⁸F]DPA-714 PET images with MRI scans provides precise anatomical localization of TSPO upregulation. d-nb.infofrontiersin.org In studies of stroke, for instance, PET/MRI helps to define volumes of interest (VOIs) such as the core infarct region and contralateral areas, enabling a more accurate analysis of tracer uptake in relation to the underlying pathology. d-nb.info Similarly, in animal models of Alzheimer's disease, reconstructed brain PET images are fused with an MRI template atlas to accurately delineate regions like the hippocampus and cortex for quantitative analysis. frontiersin.org
PET can also be combined with computed tomography (CT), often in the form of a PET/CT scanner. snmjournals.org This provides anatomical information for localizing radiotracer uptake, particularly in whole-body imaging studies. bjrs.org.brresearchgate.net Longitudinal PET/CT imaging has been used to assess the kinetics of immune cell activation and repopulation after stroke. snmjournals.org
These integrated imaging approaches are crucial for validating the findings of [¹⁸F]DPA-714 PET studies. For example, the spatial distribution of the radiotracer can be correlated with histological findings, such as immunohistochemistry for TSPO expression and markers of microglial and astrocyte activation, to confirm the cellular basis of the PET signal. nih.govnih.gov
Conceptual Frameworks for Translating Preclinical Findings to Broader Biological Understanding
The ultimate goal of preclinical research with this compound and its derivatives is to translate the findings into a broader understanding of human biology and disease. Several conceptual frameworks guide this translational process.
One key framework involves using [¹⁸F]DPA-714 PET as a biomarker for neuroinflammation and glial activation in various disease states. anr.frmdpi.com Preclinical studies in animal models of conditions like stroke, Alzheimer's disease, Parkinson's disease, and epilepsy have established that increased [¹⁸F]DPA-714 uptake correlates with microglial activation and TSPO expression. d-nb.infofrontiersin.orgnih.govnih.gov This provides a rationale for using [¹⁸F]DPA-714 PET in clinical studies to non-invasively monitor these processes in patients. anr.fr
Another important framework is the use of [¹⁸F]DPA-714 PET to evaluate the efficacy of new therapeutic interventions. thno.orgthno.org By quantifying changes in TSPO expression before and after treatment, researchers can assess whether a drug is having the desired anti-inflammatory effect. For example, preclinical studies have used [¹⁸F]DPA-714 PET to evaluate the effects of anti-inflammatory drugs in models of hepatic encephalopathy and the impact of specific diets on post-stroke neuroinflammation. thno.orgthno.org
Furthermore, preclinical findings with [¹⁸F]DPA-714 are helping to refine our understanding of the role of TSPO in different cell types and disease processes. While initially considered a marker of activated microglia, studies have shown that TSPO is also upregulated in reactive astrocytes and even in damaged tissue itself, which may not be directly related to inflammation. mdpi.comresearchgate.net This highlights the need for careful interpretation of PET imaging results and encourages further research into the specific cellular sources of the TSPO signal in different contexts.
Ultimately, the knowledge gained from preclinical studies with this compound and its derivatives is essential for designing informative clinical trials and for developing new diagnostic and therapeutic strategies for a wide range of disorders. anr.fr
Q & A
Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical neurodegeneration studies?
- Methodological Answer :
- ARRIVE 2.0 guidelines : Report animal strain, sample size justification, and randomization.
- Blinded analysis : Separate personnel for tracer administration and data quantification.
- Data transparency : Upload raw PET DICOM files and pharmacokinetic parameters to repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
